(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Overview
Description
(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide is a heterocyclic compound that features both a thiadiazole and a thiophene ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 1,3,4-thiadiazole derivatives with thiophene-containing compounds. One common method includes the condensation of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bond or the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide involves its interaction with various molecular targets. The thiadiazole ring can act as a hydrogen-bonding domain and electron donor, which allows it to interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Thiophene derivatives:
Uniqueness
(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide is unique due to the combination of the thiadiazole and thiophene rings, which confer a diverse range of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXRCVYBSRAKOW-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328307 | |
Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406928-37-8 | |
Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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